molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

(R)-(-)-2-Octanol

Cat. No. B1198660
CAS RN: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

Synthesis Analysis

The continuous biocatalytic synthesis of (R)-(-)-2-Octanol is notable for its efficiency and environmental friendliness. In a study, the enzyme membrane reactor demonstrated exceptional process stability with a turnover number of 15 million for the applied alcohol dehydrogenase. The use of ionic liquid as a cosolvent improved substrate concentration, space-time yields, and turnover numbers of the cofactor significantly, while generating 80% less waste compared to traditional methods (Kohlmann, Leuchs, Greiner, & Leitner, 2011).

Molecular Structure Analysis

The molecular structure of (R)-(-)-2-Octanol is characterized by the presence of an octyl group and a hydroxyl group, which contribute to its solubility and reactivity properties. The compound exhibits different degrees of hydrogen bonding and self-association, which are influenced by its molecular structure and the presence of the hydroxyl group. Studies on similar octanol compounds have shown that the hydrogen bonding and self-association can significantly affect their physical properties (Palombo, Sassi, Paolantoni, Morresi, & Cataliotti, 2006).

Scientific Research Applications

  • Biocatalytic Synthesis : (R)-2-Octanol has been synthesized continuously in an enzyme membrane reactor. The process showed high stability and efficiency, with significant turnover numbers. The use of ionic liquids like AMMOENG™ 101 improved substrate concentration and reduced waste generation (Kohlmann et al., 2011).

  • Lipase Mediated Resolution : The resolution of (R,S)-2-Octanol using lipase from Penicillium expansum in microaqueous media showed high conversion and excellent enantioselectivity. This indicates its potential application in producing optically pure (R,S)-2-Octanol (Dai & Xia, 2006).

  • Safety in Chemical Processes : A study on the catalytic oxidation of 2-Octanol with hydrogen peroxide assessed various safety issues. It used calorimetric techniques to identify reaction pathways and safety concerns, which is crucial in the chemical industry for process safety management (Sun et al., 2019).

  • Biotransformations in Biphasic Systems : The enantioselective microbial reduction of C4-C8 methylketones to (R)-alcohols, including (R)-2-Octanol, was investigated. Enhancing stereoselectivity in the presence of suitable organic solvents suggests potential applications in pharmaceutical and fine chemical synthesis (Molinari et al., 1998).

  • Medicinal Applications : The study of octanol/water partition coefficients provides insights into the biological behavior of certain medicinal compounds. This understanding is crucial in drug design and the development of antidotes for mercury poisoning (Canty et al., 1984).

  • Improving Biocatalysis with Magnetic Fields : The use of magnetic cross-linked lipase aggregates in the resolution of (R,S)-2-Octanol under an alternating magnetic field showed enhanced enzymatic activity. This method has the potential to improve efficiency in biocatalytic processes (Liu et al., 2015).

Safety And Hazards


  • Flammability : ®-(-)-2-Octanol is flammable; handle with care.

  • Toxicity : While it is generally considered safe, prolonged exposure or ingestion may cause adverse effects. Always follow safety guidelines.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on ®-(-)-2-Octanol continues to explore its applications in fields such as:



  • Pharmaceuticals : Investigate its potential as a chiral building block.

  • Flavor and Fragrance Industry : Optimize its production for use in perfumes, cosmetics, and food flavorings.

  • Biocatalysis : Explore enzymatic approaches for synthesis.


Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights. For more detailed information, consult relevant scientific literature12345.


properties

IUPAC Name

(2R)-octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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Product Name

(R)-(-)-2-Octanol

CAS RN

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Record name 2-OCTANOL, (2R)-
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-Octanol
Reactant of Route 2
(R)-(-)-2-Octanol
Reactant of Route 3
Reactant of Route 3
(R)-(-)-2-Octanol
Reactant of Route 4
(R)-(-)-2-Octanol
Reactant of Route 5
Reactant of Route 5
(R)-(-)-2-Octanol
Reactant of Route 6
Reactant of Route 6
(R)-(-)-2-Octanol

Citations

For This Compound
920
Citations
C Kohlmann, S Leuchs, L Greiner, W Leitner - Green Chemistry, 2011 - pubs.rsc.org
The continuous biocatalytic synthesis of (R)-2-octanol carried out in an enzyme membrane reactor showed an excellent process stability of the biocatalysts, resulting in a turnover …
Number of citations: 30 pubs.rsc.org
F Meng, Y Xu - Biocatalysis and Biotransformation, 2010 - Taylor & Francis
Oenococcus oeni CECT4730, which catalyses the asymmetric reduction of 2-octanone to (R)-2-octanol with high enantioselectivity, was further studied to exploit its potential for …
Number of citations: 4 www.tandfonline.com
ML Parra, PI Hidalgo, EY Elgueta - Liquid Crystals, 2008 - Taylor & Francis
A novel series of chiral liquid crystalline materials based on 1,3,4‐ and 1,2,4‐oxadiazole derivatives were synthesised. These compounds contain a chiral chain derived from (R)‐2‐…
Number of citations: 47 www.tandfonline.com
Y Liu, C Guo, CZ Liu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
… R-2-octanol and S-2-octanol were not able to correctly bind to the deformed active site, which resulted in the significant decrease in the reactivity of S-2-octanol. Therefore, the E of YLL …
Number of citations: 10 www.sciencedirect.com
FD Cong, YH Wang, CY Ma, HF Yu, SP Han… - Enzyme and microbial …, 2005 - Elsevier
Although the enantioselectivity of the Pseudomonas cp. lipase (PCL) used in the kinetic resolution of (R, S)-2-octanol is moderate, the (S)-enantiomer 2 with 98% ee and (R)-enantiomer …
Number of citations: 21 www.sciencedirect.com
D Yu, Z Wang, P Chen, L Jin, Y Cheng, J Zhou… - Journal of Molecular …, 2007 - Elsevier
Novozym 435 (Candida antarctica lipase B immobilized on polyacrylic resin) was used for the resolution of (R,S)-2-octanol with vinyl acetate as the acyl donor through transesterification…
Number of citations: 56 www.sciencedirect.com
D Yu, P Chen, L Wang, Q Gu, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
A combination of the enzymatic resolution and chemical racemization for the heterogeneous sequential kinetic resolution (SKR) was employed to resolve (R,S)-2-octanol under …
Number of citations: 27 www.sciencedirect.com
F Meng, Y Xu - Biotechnology letters, 2010 - Springer
An anti-Prelog alcohol dehydrogenase from Oenococcus oeni that reduces 2-octanone to (R)-2-octanol was purified by 26-fold to homogeneity. The enzyme had a homodimeric …
Number of citations: 6 link.springer.com
E Xun, X Lv, W Kang, J Wang, H Zhang, L Wang… - Applied biochemistry …, 2012 - Springer
The lipase from Pseudomonas fluorescens (Lipase AK, AKL) was immobilized onto the magnetic Fe 3 O 4 nanoparticles via hydrophobic interaction. Enzyme loading and …
Number of citations: 52 link.springer.com
H Yamamoto, M Kudoh - Applied microbiology and biotechnology, 2013 - Springer
A novel enantioselective alcohol dehydrogenase, (R)-2-octanol dehydrogenase (PfODH), was discovered among methylotrophic microorganisms. The enzyme was purified from Pichia …
Number of citations: 15 link.springer.com

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